molecular formula C22H27N7O3 B2461547 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2379976-45-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2461547
CAS No.: 2379976-45-9
M. Wt: 437.504
InChI Key: HUCLFQRQNLEQAT-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the pyrazole, pyridazine, piperidine, and pyrimidine rings. These core structures are then linked together through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups make it a versatile tool for probing enzyme activity, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it valuable in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one include other heterocyclic compounds with similar ring structures, such as:

  • 3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazine
  • 4-(3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl)piperidine
  • 5,6-Dimethylpyrimidin-4-one derivatives

Uniqueness

What sets this compound apart from similar compounds is its combination of multiple functional groups and ring structures. This unique arrangement allows for a wide range of chemical reactions and interactions, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-[2-[4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-14-11-15(2)28(24-14)19-5-6-20(30)29(25-19)18-7-9-26(10-8-18)21(31)12-27-13-23-17(4)16(3)22(27)32/h5-6,11,13,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCLFQRQNLEQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CN4C=NC(=C(C4=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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